2-Cyclopropyl-4,6-diisopropoxypyrimidine
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Overview
Description
2-Cyclopropyl-4,6-diisopropoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features cyclopropyl and diisopropoxy substituents at positions 2, 4, and 6, respectively. The unique structural attributes of this compound make it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,6-diisopropoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with diisopropyl malonate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,6-diisopropoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated pyrimidine derivatives .
Scientific Research Applications
2-Cyclopropyl-4,6-diisopropoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,6-diisopropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: This compound shares the cyclopropyl and pyrimidine core but differs in the substituents at positions 4 and 6.
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with amino and chloro substituents, used in the synthesis of pharmaceuticals.
Uniqueness
2-Cyclopropyl-4,6-diisopropoxypyrimidine is unique due to its specific combination of cyclopropyl and diisopropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-cyclopropyl-4,6-di(propan-2-yloxy)pyrimidine |
InChI |
InChI=1S/C13H20N2O2/c1-8(2)16-11-7-12(17-9(3)4)15-13(14-11)10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
MEJIWELWUOUEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC(=N1)C2CC2)OC(C)C |
Origin of Product |
United States |
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